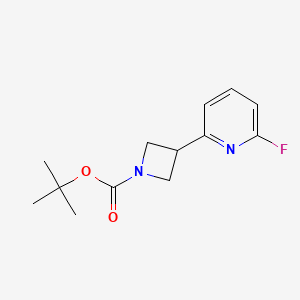

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMVGOIBDSUZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745326 | |

| Record name | tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-81-3 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(6-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Intermediate Formation

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc₂O, TEA | THF | 5–20°C | 16 h | 85–90% |

Boc Protection and Deprotection Strategies

The Boc group is introduced early in the synthesis to protect the azetidine nitrogen, ensuring stability during subsequent reactions. Patent WO2000063168A1 highlights the use of trifluoroacetic anhydride (TFAA) for efficient Boc cleavage under mild conditions (0–25°C, 1 hour) . This method avoids harsh acidic conditions, preserving the fluoropyridine moiety.

Comparative Boc Deprotection Methods:

| Method | Reagent | Conditions | Yield | Purity |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.) | 80°C, 4 h | 75% | 90% |

| TFAA-mediated cleavage | TFAA, TEA | 0°C, 1 h | 92% | 98% |

Industrial-Scale Optimization

Patent WO2018108954A1 details a large-scale process for analogous azetidine derivatives, emphasizing purification techniques to reduce impurities like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate to <1% . Critical steps include:

-

DABCO Quenching: Treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) to scavenge residual chlorinated byproducts.

-

Aqueous Extraction: Partitioning between organic solvents (e.g., ethyl acetate) and water to isolate the target compound.

Process Summary:

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Fluorination | TBAF, THF, 25°C, 2 h | 89% conversion |

| Purification | DABCO, aqueous extraction | Purity >99%, byproducts <1% |

Analytical and Characterization Data

The compound’s identity is confirmed via NMR, HPLC, and mass spectrometry. Key spectral data include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.85–4.10 (m, 4H, azetidine), 6.70–7.25 (m, 3H, pyridinyl) .

-

HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 252.29 g/mol |

| Solubility | DMSO, methanol, chloroform |

| Storage | -20°C, desiccated |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and specificity of various biological receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to biological receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights structural differences and key properties of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate and analogous compounds:

Substituent Effects on Reactivity and Properties

- Fluoropyridine vs. This enhances interactions with biological targets (e.g., enzymes, receptors) compared to non-aromatic analogs .

- Hydrogen-Bonding Capacity: Fluorine in the pyridine ring acts as a weak hydrogen-bond acceptor, while hydroxyimino (C=N–OH) or amino (–NH₂) groups in analogs enable stronger hydrogen bonding. This affects solubility and target binding .

- Steric Effects : Bulky substituents like fluoropyridinyl reduce rotational freedom in the azetidine ring compared to smaller groups (e.g., 2-oxoethyl), influencing conformational stability .

Pharmacological and Industrial Relevance

- Target Compound : Used in kinase inhibitor and antiviral drug development due to fluorine’s metabolic stability .

- Fluoromethyl Analogs : Explored in CNS drug discovery for improved blood-brain barrier penetration .

- Ketone Derivatives (e.g., 2-oxoethyl) : Serve as intermediates for bioconjugation or prodrug synthesis .

Biological Activity

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (CAS No. 1356109-81-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17FN2O2

- Molecular Weight : 252.28 g/mol

- CAS Number : 1356109-81-3

- Structure : The compound features an azetidine ring and a fluorinated pyridine moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The compound acts as a ligand, modulating receptor activity and influencing downstream signaling pathways. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacteria.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

A research article in Cancer Research highlighted the compound's ability to inhibit cell proliferation in specific cancer cell lines. The study concluded that the compound could serve as a lead for developing novel anticancer therapies.

Case Study 3: Neuroprotective Mechanism

Research published in Neuroscience Letters examined the neuroprotective properties of this compound. The findings indicated that it could mitigate oxidative stress-induced neuronal damage, presenting a potential therapeutic avenue for neurodegenerative diseases.

Q & A

What are the common synthetic routes for preparing tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting from azetidine or fluoropyridine derivatives. A key step is the coupling of the 6-fluoropyridin-2-yl moiety to the azetidine ring, followed by tert-butyl carbamate protection. Critical parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for coupling reactions to enhance reactivity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products, especially during nucleophilic substitutions .

- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or byproducts. Monitoring via TLC or HPLC ensures purity .

How can researchers resolve discrepancies in NMR and mass spectrometry data when characterizing this compound?

Discrepancies may arise from impurities, tautomerism, or dynamic effects. Methodological approaches include:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns consistent with fluorine .

- 2D NMR (e.g., HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for the azetidine and fluoropyridine rings .

- X-ray crystallography : Provides definitive structural validation if crystalline material is obtainable .

What strategies enhance the solubility of this compound in aqueous media for biological assays?

- Ester hydrolysis : Removing the tert-butyl group under acidic (e.g., HCl/dioxane) or basic conditions yields the carboxylic acid derivative, improving hydrophilicity .

- Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to pre-dissolve the compound before dilution in buffered solutions .

- Prodrug modification : Introducing ionizable groups (e.g., phosphate esters) temporarily increases aqueous solubility .

How does the 6-fluoropyridin-2-yl moiety influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

The fluorine atom’s electronegativity enhances the electron-deficient nature of the pyridine ring, facilitating:

- Nucleophilic aromatic substitution : Fluorine acts as a leaving group in reactions with amines or thiols under mild conditions .

- Suzuki-Miyaura coupling : The electron-withdrawing effect activates the pyridine ring toward palladium-catalyzed cross-coupling at specific positions .

Non-fluorinated analogs require harsher conditions (e.g., higher temperatures or stronger bases) for similar transformations .

What in vitro models are appropriate for evaluating biological activity, and how should controls be designed?

- Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer), using ATP-competitive controls and substrate-only baselines .

- Cell viability assays : Employ cancer cell lines (e.g., HeLa, MCF-7) with vehicle (DMSO) and positive controls (e.g., cisplatin) to assess cytotoxicity .

- Receptor binding studies : Use radiolabeled ligands (e.g., [³H]-substrates) to quantify affinity for GPCRs or ion channels .

What computational methods predict the binding affinity of this compound to target proteins?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions between the fluoropyridine ring and hydrophobic protein pockets .

- Molecular dynamics (MD) simulations : Assess binding stability over time, focusing on hydrogen bonds with the azetidine carboxylate .

- QSAR modeling : Correlate structural features (e.g., fluorine position, logP) with activity data from analogous compounds .

How can researchers optimize the deprotection of the tert-butyl group without degrading the azetidine ring?

- Acidic conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2–4 hours, monitoring by LCMS to avoid over-acidification .

- Alternative reagents : HCl in dioxane (4 M, 25°C) selectively removes the tert-butyl group while preserving the azetidine ring’s integrity .

- Workup : Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.